Reltecimod sodium
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Overview
Description
Reltecimod, also known as AB-103, NSC-37096, P-2TA, is a CD28 antigen inhibitor potentially for the treatment of necrotizing soft tissue infection.
Scientific Research Applications
Immune Modulation in Necrotizing Soft Tissue Infections
Reltecimod, known as a CD 28 T-lymphocyte receptor mimetic, has shown effectiveness in improving the outcome of severe Necrotizing Soft Tissue Infections (NSTI). A study highlighted its role in inhibiting T-cell stimulation caused by various bacterial pathogens. In a randomized trial, early administration of reltecimod significantly improved the primary composite endpoint in the per-protocol population, particularly in resolving organ dysfunction and improving hospital discharge status (Bulger et al., 2020).
Pharmacokinetic and Pharmacodynamic Profile
Reltecimod demonstrates a short plasma half-life in both humans and animal models. Its rapid redistribution to lymphatic tissues, where T cells are produced, contributes to its prolonged clinical benefits. The lymphatic concentration of reltecimod is substantially higher than its plasma concentration shortly after administration. This suggests that reltecimod's prolonged effects result from fast distribution to target organs and rapid intervention with signaling pathways, despite its short residence time in plasma (Edgar et al., 2020).
Dosing Regimen in Mouse Models of Infection
Research on mouse models of lethal infection has indicated that a single dose of reltecimod is more effective than multiple doses. This finding is based on the drug's ability to modulate the host immune response by targeting the co-stimulatory pathway essential for inducing pro-inflammatory cytokines. The single therapeutic dose of reltecimod led to early decreases in cytokine/chemokine levels and circulating leukocyte subpopulations (Edgar et al., 2019).
properties
CAS RN |
1943755-99-4 |
---|---|
Product Name |
Reltecimod sodium |
Molecular Formula |
C46H71N10NaO15S |
Molecular Weight |
1059.18 |
IUPAC Name |
sodium (S)-3-((S)-2-((S)-2-((S)-2-((S)-2-((S)-2-((S)-1-(D-alanyl-L-seryl)pyrrolidine-2-carboxamido)-4-(methylthio)butanamido)-4-methylpentanamido)-3-methylbutanamido)propanamido)-3-(4-hydroxyphenyl)propanamido)-4-(((R)-1-carboxyethyl)amino)-4-oxobutanoate |
InChI |
InChI=1S/C46H72N10O15S.Na/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71;/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71);/q;+1/p-1/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+;/m1./s1 |
InChI Key |
GQYCKGDMCOZFKT-CHDMJDELSA-M |
SMILES |
CSCC[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C(O)=O)C)=O)CC([O-])=O)=O)CC1=CC=C(O)C=C1)=O)C)=O)C(C)C)=O)CC(C)C)=O)NC([C@@H]2CCCN2C([C@@H](NC([C@H](N)C)=O)CO)=O)=O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Reltecimod sodium; AB103 sodium; AB 103 sodium; AB-103 sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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